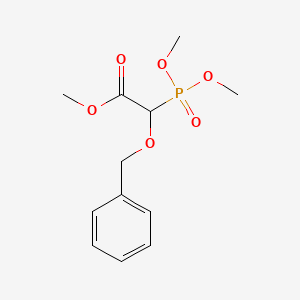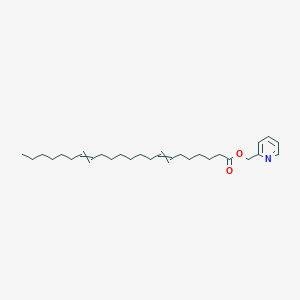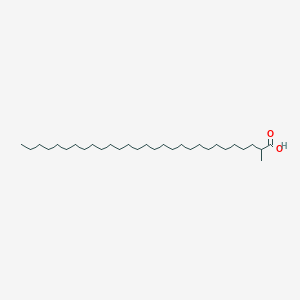
2-Methylnonacosanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methylnonacosanoic acid is a long-chain fatty acid with the molecular formula C30H60O2 It belongs to the class of carboxylic acids, which are characterized by the presence of a carboxyl group (-COOH)
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 2-Methylnonacosanoic acid can be synthesized through several methods. One common approach involves the oxidation of long-chain hydrocarbons or alcohols. For instance, the oxidation of 2-methylnonacosanol using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can yield this compound .
Industrial Production Methods: In an industrial setting, the production of this compound may involve the catalytic oxidation of long-chain alkanes or the hydrolysis of corresponding esters. The choice of method depends on factors such as cost, availability of raw materials, and desired purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions: 2-Methylnonacosanoic acid undergoes various chemical reactions typical of carboxylic acids. These include:
Oxidation: The carboxyl group can be further oxidized to produce carbon dioxide and water.
Reduction: The acid can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group in the carboxyl group can be substituted with other groups, such as halides, to form acyl halides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution: Thionyl chloride (SOCl2) for forming acyl chlorides.
Major Products Formed:
Oxidation: Carbon dioxide (CO2) and water (H2O).
Reduction: 2-Methylnonacosanol.
Substitution: 2-Methylnonacosanoyl chloride
Aplicaciones Científicas De Investigación
2-Methylnonacosanoic acid has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other complex organic molecules.
Biology: Studies have explored its role in cell membrane structure and function due to its long hydrophobic chain.
Medicine: Research is ongoing to investigate its potential as a therapeutic agent, particularly in the modulation of lipid metabolism.
Industry: It is used in the production of specialty chemicals, lubricants, and surfactants
Mecanismo De Acción
The mechanism of action of 2-methylnonacosanoic acid involves its interaction with lipid membranes and enzymes involved in lipid metabolism. Its long hydrophobic chain allows it to integrate into lipid bilayers, potentially altering membrane fluidity and function. Additionally, it may act as a substrate or inhibitor for enzymes involved in fatty acid metabolism, thereby influencing various biochemical pathways .
Comparación Con Compuestos Similares
Nonacosanoic acid: Similar in structure but lacks the methyl group at the second carbon.
Octacosanoic acid: One carbon shorter than 2-methylnonacosanoic acid.
Triacontanoic acid: One carbon longer than this compound.
Uniqueness: this compound is unique due to the presence of the methyl group at the second carbon, which can influence its physical and chemical properties, such as melting point and reactivity.
Propiedades
Número CAS |
113236-46-7 |
|---|---|
Fórmula molecular |
C30H60O2 |
Peso molecular |
452.8 g/mol |
Nombre IUPAC |
2-methylnonacosanoic acid |
InChI |
InChI=1S/C30H60O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28-29(2)30(31)32/h29H,3-28H2,1-2H3,(H,31,32) |
Clave InChI |
NSAYHELQOGIRGW-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCCCCCCCCCCCCC(C)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


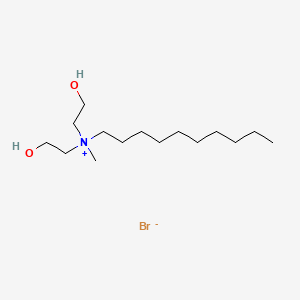
![N-{[4-(Methanesulfonyl)benzoyl]oxy}-2-methoxybenzamide](/img/structure/B14307815.png)
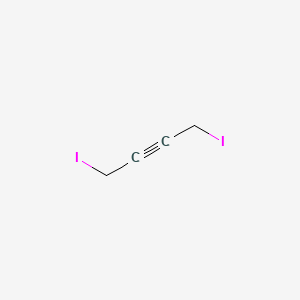
![4-Cyanophenyl 4-[(undec-10-enoyl)oxy]benzoate](/img/structure/B14307821.png)
![2,4-Dimethylbicyclo[2.2.2]octan-2-ol](/img/structure/B14307831.png)
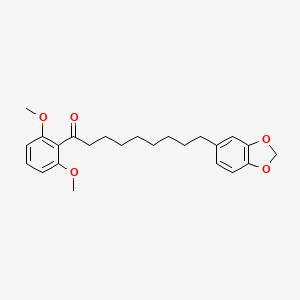
![Ethyl 3-[1-(benzenesulfonyl)-1H-indol-3-yl]prop-2-enoate](/img/structure/B14307836.png)
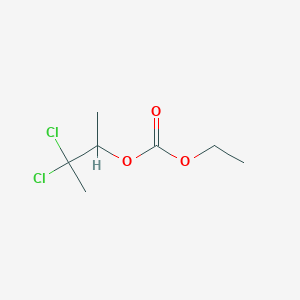
![2-{2-[(Prop-2-en-1-yl)oxy]propan-2-yl}oxirane](/img/structure/B14307854.png)
![2-[4-(Hydroxymethyl)-4,5-dihydro-1,3-thiazol-2-yl]phenyl acetate](/img/structure/B14307855.png)
